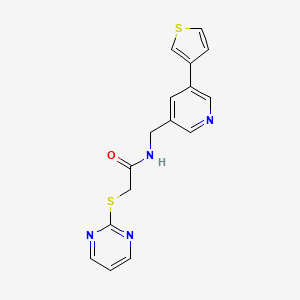

![molecular formula C22H22N4O3S3 B2502066 4-(3-甲基哌啶-1-基)磺酰基-N-(7-甲基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-2-基)苯甲酰胺 CAS No. 683260-84-6](/img/structure/B2502066.png)

4-(3-甲基哌啶-1-基)磺酰基-N-(7-甲基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

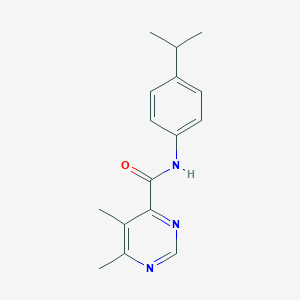

The compound "4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. The related compounds discussed in the provided papers include various benzamide and sulfonamide derivatives that exhibit a range of biological activities, such as antiarrhythmic, antimicrobial, anti-inflammatory, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the condensation of amines with sulfonyl chlorides. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity was described, where the compounds were synthesized and tested for their biological activity . Similarly, the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives was achieved by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives, which are closely related to the compound of interest, has been studied using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. These studies have revealed that the spatial arrangement of the benzothiazine and pyridine fragments significantly influences the biological activity of these molecules . The molecular conformation is crucial for the pharmacological properties, as seen in the structure-activity relationship studies of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides .

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives has been explored, with findings indicating that the sulfo group can affect the reactivity of these compounds. For example, the sulfo group can prevent the acylation of sterically hindered amines, which is an important consideration in the synthesis of such molecules . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been reported as a green synthesis approach for the production of thiazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely linked to their molecular structure and have a direct impact on their biological activity. For instance, the oral bioavailability and hemodynamic profile of a potent Class III antiarrhythmic compound were found to be favorable, which is essential for its pharmacological efficacy . The antimicrobial activity of benzothiazole sulfonamide derivatives has also been demonstrated, highlighting the importance of these properties in the development of new therapeutic agents .

科学研究应用

抗癌活性

涉及与查询化合物具有结构相似性的吲达帕胺衍生物的研究,突出了潜在的抗癌应用。一项研究合成了对黑色素瘤细胞系表现出促凋亡活性的衍生物,某些化合物表现出显着的生长抑制。这些衍生物还被测试为几种人类碳酸酐酶同工型的抑制剂,这些同工型在癌症研究中具有相关性,因为它们在肿瘤生长和转移中发挥作用 (Ö. Yılmaz 等,2015)。

合成和结构分析

另一个感兴趣的领域是苯并噻唑衍生物的合成和结构分析。研究探索了这些化合物的反应性,提供了对它们的化学性质和作为更复杂分子的构建块的潜力的见解。例如,关于 N-吡啶基-4-甲基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酰胺合成的研究讨论了磺基对酰化反应的影响以及这些化合物由此产生的生物活性 (I. Ukrainets 等,2019)。

电化学合成

由硫酰胺电化学合成苯并噻唑和噻唑并吡啶提供了一种生成这些化合物的不含金属和试剂的方法。这种方法突出了苯并噻唑和噻唑并吡啶在药物和有机材料中的多功能性,展示了广泛的潜在应用 (Xiang-Yang Qian 等,2017)。

抗菌活性

一些研究集中在氟代磺酰胺苯并噻唑衍生物的抗菌性能上。这些化合物已经合成并测试了抗菌活性,表明在开发新的抗菌剂中具有潜在用途 (V. Jagtap 等,2010)。

心脏电生理活性

对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究揭示了它们作为选择性 III 类抗心律失常剂的潜力。这项研究可以为心律失常的新治疗方法提供信息,证明磺酰胺衍生物的治疗多功能性 (T. K. Morgan 等,1990)。

属性

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S3/c1-13-4-3-11-26(12-13)32(28,29)16-7-5-15(6-8-16)21(27)25-22-24-18-10-9-17-19(20(18)31-22)30-14(2)23-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMQZBXYWBUKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

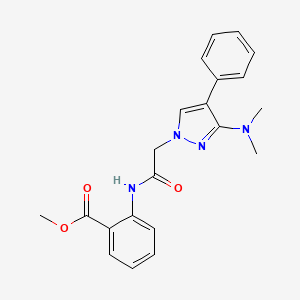

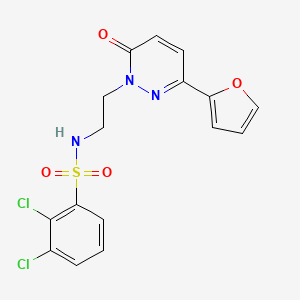

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)

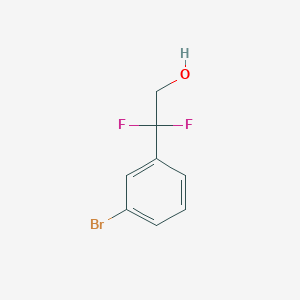

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

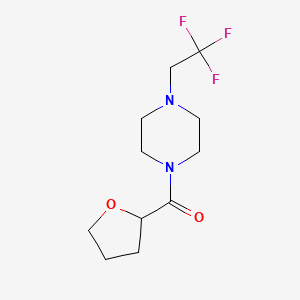

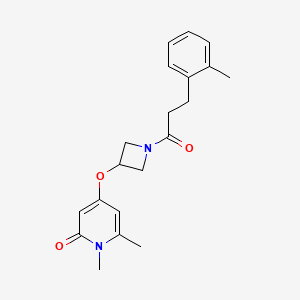

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

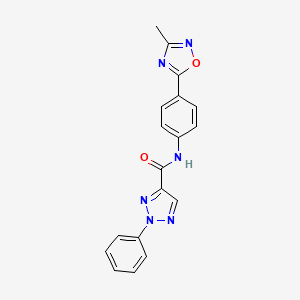

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)